![molecular formula C30H32ClN7O5 B12349520 [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, benzoic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its potential to inhibit certain enzymes and pathways involved in disease progression .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of various imidazole derivatives.
2-Butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)imidazole: Another imidazole derivative with potential biological activity.
Uniqueness
What sets [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and nitrooxymethyl group enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H32ClN7O5 |
|---|---|
Molekulargewicht |
606.1 g/mol |
IUPAC-Name |
[2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C30H32ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16,29,33-36H,2-3,11,17-19H2,1H3 |
InChI-Schlüssel |
IRNNQRCCBLAWBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


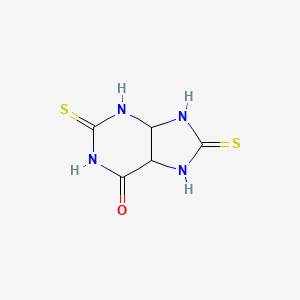
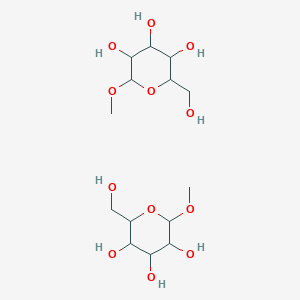
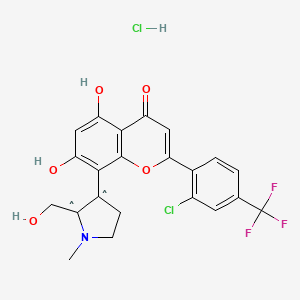
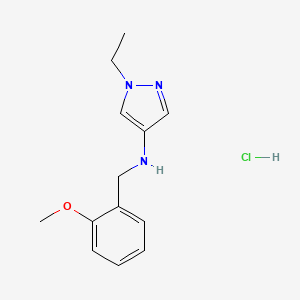
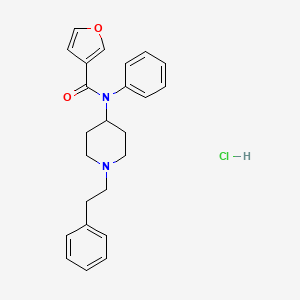
![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
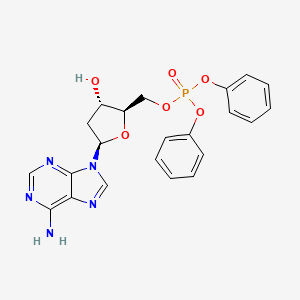
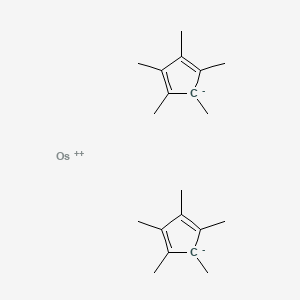
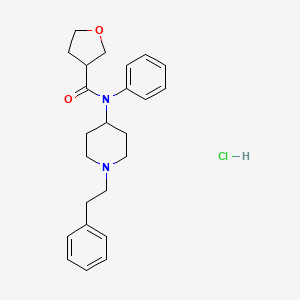
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
